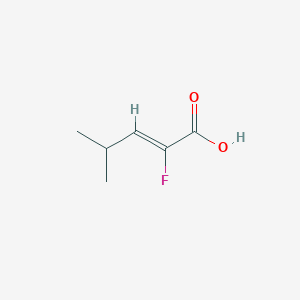

2-Fluoro-4-methyl-pent-2-enoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H9FO2 |

|---|---|

Molekulargewicht |

132.13 g/mol |

IUPAC-Name |

(Z)-2-fluoro-4-methylpent-2-enoic acid |

InChI |

InChI=1S/C6H9FO2/c1-4(2)3-5(7)6(8)9/h3-4H,1-2H3,(H,8,9)/b5-3- |

InChI-Schlüssel |

VLTPEXOVJIWAIE-HYXAFXHYSA-N |

Isomerische SMILES |

CC(C)/C=C(/C(=O)O)\F |

Kanonische SMILES |

CC(C)C=C(C(=O)O)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methyl-pent-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 2-Fluoro-4-methyl-pent-2-enoic acid, a valuable fluorinated building block for pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the stereoselective formation of an ester intermediate via the Horner-Wadsworth-Emmons reaction, followed by its hydrolysis to yield the target carboxylic acid.

Core Synthesis Strategy

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves a Horner-Wadsworth-Emmons (HWE) olefination of isobutyraldehyde with a fluorinated phosphonate reagent to stereoselectively form (E)-ethyl 2-fluoro-4-methylpent-2-enoate. The HWE reaction is a widely utilized and reliable method for the formation of carbon-carbon double bonds, often favoring the (E)-isomer.[1][2] The subsequent step is the hydrolysis of the ester intermediate to the desired this compound.

Key Chemical Transformations

Step 1: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction utilizes a stabilized phosphonate ylide, which is more nucleophilic than its Wittig counterpart, to react with aldehydes or ketones.[1][3] In this synthesis, the ylide is generated in situ from triethyl 2-fluoro-2-phosphonoacetate by deprotonation with a suitable base. This ylide then reacts with isobutyraldehyde (2-methylpropanal) to yield the α-fluoro-α,β-unsaturated ester. The reaction generally exhibits high (E)-selectivity.[1][4]

Step 2: Hydrolysis

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard transformation.[5] This can be achieved under basic conditions, for example, using sodium hydroxide in a mixture of water and an organic solvent, followed by acidification to protonate the carboxylate salt.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions should be appropriately dried. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of (E)-ethyl 2-fluoro-4-methylpent-2-enoate

This protocol is adapted from established Horner-Wadsworth-Emmons reaction procedures.[4][6]

Reagents:

-

Triethyl 2-fluoro-2-phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Isobutyraldehyde (2-methylpropanal)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq) under a nitrogen atmosphere.

-

Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

A solution of triethyl 2-fluoro-2-phosphonoacetate (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

-

The reaction mixture is cooled back to 0 °C, and a solution of isobutyraldehyde (1.2 eq) in anhydrous THF is added dropwise.

-

The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (E)-ethyl 2-fluoro-4-methylpent-2-enoate.

Step 2: Synthesis of this compound

This protocol is based on standard ester hydrolysis procedures.[5][7]

Reagents:

-

(E)-ethyl 2-fluoro-4-methylpent-2-enoate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, (E)-ethyl 2-fluoro-4-methylpent-2-enoate (1.0 eq) is dissolved in a mixture of ethanol and water.

-

A solution of sodium hydroxide (2.0 eq) in water is added to the flask.

-

The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to pH 2 with 1 M HCl.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| (E)-ethyl 2-fluoro-4-methylpent-2-enoate | C₈H₁₃FO₂ | 160.19 | Colorless oil |

| This compound | C₆H₉FO₂ | 132.13 | White solid |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Expected Yield (%) |

| 1 | Horner-Wadsworth-Emmons | Triethyl 2-fluoro-2-phosphonoacetate, NaH, Isobutyraldehyde | THF | 0 °C to RT | 13-18 | 75-85 |

| 2 | Hydrolysis | (E)-ethyl 2-fluoro-4-methylpent-2-enoate, NaOH | Ethanol/Water | RT | 4-6 | 90-98 |

Note: Expected yields are estimates based on typical yields for these reaction types and may vary.

Table 3: Spectroscopic Data for (E)-ethyl 2-fluoro-4-methylpent-2-enoate

| Type | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~6.3 (d, J ≈ 35 Hz, 1H, =CH), ~4.2 (q, J ≈ 7 Hz, 2H, OCH₂), ~2.5 (m, 1H, CH(CH₃)₂), ~1.3 (t, J ≈ 7 Hz, 3H, OCH₂CH₃), ~1.0 (d, J ≈ 7 Hz, 6H, CH(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~162 (d, J ≈ 30 Hz, C=O), ~150 (d, J ≈ 250 Hz, C-F), ~120 (d, J ≈ 15 Hz, =CH), ~61 (OCH₂), ~30 (CH(CH₃)₂), ~21 (CH(CH₃)₂), ~14 (OCH₂CH₃) |

| ¹⁹F NMR (CDCl₃) | δ (ppm): ~ -110 to -130 (referenced to CFCl₃) |

| MS (EI) | m/z (%): 160 (M⁺), ... |

Note: The spectroscopic data presented are estimations based on typical values for similar structures and require experimental verification for the synthesized compound. Specific spectral data for (E)-ethyl 2-fluoro-4-methylpent-2-enoate can be found in spectral databases.[2][7]

Mandatory Visualizations

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. ethyl (E)-2-fluoro-4-methylpent-2-enoate | C8H13FO2 | CID 23235192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-4-methyl-pent-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-Fluoro-4-methyl-pent-2-enoic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document combines reported data with theoretical predictions and contextual information from structurally similar molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a fluorinated unsaturated carboxylic acid. The presence of a fluorine atom at the alpha position to the carboxyl group significantly influences its electronic properties and reactivity.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₆H₉FO₂ | [1] |

| Molecular Weight | 132.13 g/mol | [1] |

| CAS Number | 687-49-0 | [1] |

| SMILES | CC(C)C=C(F)C(O)=O | [1] |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available (Predicted to be lower than its non-fluorinated analog due to the electron-withdrawing nature of fluorine) | N/A |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the carbon-carbon double bond, and the carbon-fluorine bond.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst, and reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

-

Carbon-Carbon Double Bond: The double bond is susceptible to electrophilic addition reactions. However, the presence of the electron-withdrawing fluorine atom can decrease the electron density of the double bond, potentially reducing its reactivity towards electrophiles compared to its non-fluorinated counterpart.

-

Alpha-Fluoro Position: The fluorine atom at the alpha position enhances the acidity of the carboxylic proton and can influence the stereochemical outcome of reactions at the double bond. The C-F bond itself is generally stable.

The reactivity of α,β-unsaturated carboxylic acids can be influenced by the proximity of the double bond and the carboxyl group, sometimes leading to interactions under acidic conditions.

Potential Biological Activity

While no specific biological activity has been reported for this compound, the introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets. Fluorine-containing compounds often exhibit modified lipophilicity and electronic properties, which can lead to altered pharmacological profiles. It is plausible that this compound could be investigated for antimicrobial or anti-inflammatory properties.

Experimental Protocols

General Synthetic Approach:

A common method for synthesizing α-fluoro-α,β-unsaturated esters involves the reaction of 2-fluoro-2-silylacetates with aldehydes or ketones in a Peterson olefination reaction. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

Illustrative Experimental Workflow:

The following diagram outlines a generalized workflow for the synthesis of an α-fluoro unsaturated carboxylic acid.

References

An In-depth Technical Guide to 2-Fluoro-4-methyl-pent-2-enoic Acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 2-Fluoro-4-methyl-pent-2-enoic acid. Due to a scarcity of published experimental data specific to this molecule, this document leverages data from analogous compounds and computational predictions to offer a detailed profile for research and development purposes.

Molecular Structure and Properties

This compound is an α,β-unsaturated carboxylic acid containing a fluorine atom at the α-position. This substitution is expected to significantly influence the electronic properties and reactivity of the molecule.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 687-49-0 |

| Molecular Formula | C₆H₉FO₂ |

| Molecular Weight | 132.13 g/mol |

| SMILES | CC(C)C=C(F)C(O)=O |

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Notes |

| pKa | 3.0 - 4.0 | The electron-withdrawing fluorine atom is expected to increase the acidity compared to its non-fluorinated analog, 4-methyl-pent-2-enoic acid. |

| Boiling Point | 180 - 200 °C | Estimated based on the molecular weight and functional groups. |

| LogP | 1.5 - 2.0 | The presence of the fluorine atom may slightly increase lipophilicity compared to the parent acid. |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not currently published. The following are predicted spectroscopic characteristics based on known values for α-fluoro unsaturated carboxylic acids and related structures.

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | br s | Broad singlet, typical for carboxylic acid protons. |

| =CH- | 6.5 - 7.5 | d | Doublet due to coupling with the fluorine atom. |

| -CH(CH₃)₂ | 2.5 - 3.5 | m | Multiplet, septet of doublets expected. |

| -CH(CH₃)₂ | 1.0 - 1.3 | d | Doublet, two equivalent methyl groups. |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| -C=O | 160 - 170 | Carbonyl carbon of the carboxylic acid. |

| =C(F)- | 140 - 155 (d, ¹JCF ≈ 250 Hz) | Olefinic carbon bonded to fluorine, showing a large coupling constant. |

| =CH- | 120 - 135 (d, ²JCF ≈ 20-30 Hz) | Olefinic carbon coupled to fluorine. |

| -CH(CH₃)₂ | 30 - 40 | Isopropyl methine carbon. |

| -CH(CH₃)₂ | 20 - 25 | Isopropyl methyl carbons. |

IR Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (acid) | 2500 - 3300 | Broad |

| C=O stretch (acid) | 1700 - 1725 | Strong |

| C=C stretch | 1640 - 1660 | Medium |

| C-F stretch | 1000 - 1100 | Strong |

Proposed Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature, general methods for the synthesis of α-fluoro-α,β-unsaturated carboxylic acids can be adapted. A plausible synthetic route is outlined below.

Figure 1. A proposed synthetic pathway for this compound.

Experimental Protocol: A General Approach

The following outlines a generalized experimental procedure based on the synthetic pathway proposed in Figure 1.

Step 1: Synthesis of 4-Methyl-pent-2-enoic acid ester

-

Method: Horner-Wadsworth-Emmons olefination.

-

Procedure: A phosphonate reagent, such as triethyl phosphonoacetate, is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF). Isovaleraldehyde is then added dropwise to the resulting ylide at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion, quenched with a proton source (e.g., water or saturated ammonium chloride solution), and the product ester is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Step 2: α-Bromination

-

Method: Radical or electrophilic bromination.

-

Procedure: The synthesized ester is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under UV irradiation in a non-polar solvent like carbon tetrachloride. Alternatively, electrophilic bromination of the corresponding enolate can be performed. The brominated product is then isolated and purified.

Step 3: Halogen Exchange Fluorination

-

Method: Nucleophilic substitution.

-

Procedure: The α-bromo ester is treated with a fluoride source, such as silver(I) fluoride (AgF) or potassium fluoride (KF) in a suitable solvent. The choice of solvent and reaction conditions (e.g., temperature, use of a phase-transfer catalyst) is critical for achieving good yields. The reaction progress is monitored by techniques like TLC or GC-MS.

Step 4: Hydrolysis

-

Method: Acid or base-catalyzed hydrolysis.

-

Procedure: The this compound ester is hydrolyzed to the corresponding carboxylic acid. For acid-catalyzed hydrolysis, the ester is refluxed with an aqueous acid solution (e.g., HCl or H₂SO₄). For base-catalyzed hydrolysis, the ester is treated with an aqueous base (e.g., NaOH or KOH), followed by acidification to protonate the carboxylate salt. The final product is then extracted and purified, for instance, by recrystallization or distillation.

Potential Applications and Research Directions

The introduction of a fluorine atom at the α-position of an unsaturated carboxylic acid can significantly alter its biological activity. Such compounds are of interest in drug development for several reasons:

-

Metabolic Stability: The C-F bond is strong and can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.

-

Enzyme Inhibition: The electronegative fluorine can alter the electronic nature of the double bond and the acidity of the carboxylic acid, making it a potential inhibitor for enzymes such as proteases or dehydrogenases.

-

Conformational Effects: The fluorine atom can influence the preferred conformation of the molecule, which can be crucial for binding to biological targets.

Further research into the biological activity of this compound could explore its potential as an antimicrobial, anti-inflammatory, or anticancer agent. The synthetic methodologies and predicted spectral data provided in this guide serve as a foundation for such investigations.

Potential Antimicrobial Properties of Fluorinated Pentenoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with therapeutic potential. Fluorinated organic molecules have garnered significant interest in medicinal chemistry due to their unique physicochemical properties that can enhance biological activity. This technical guide delves into the prospective antimicrobial attributes of fluorinated pentenoic acids, a class of short-chain fatty acids that remain largely unexplored in the context of infectious diseases. While direct experimental data on these specific compounds is limited in publicly available literature, this document synthesizes information from related fields to provide a comprehensive overview of their potential, including hypothetical mechanisms of action, detailed experimental protocols for their evaluation, and a framework for data interpretation.

Introduction: The Promise of Fluorinated Fatty Acids

Fatty acids have long been recognized for their diverse biological roles, including serving as essential components of cell membranes and signaling molecules. Furthermore, a growing body of evidence highlights their intrinsic antimicrobial properties. The incorporation of fluorine atoms into organic molecules can profoundly alter their electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. In the realm of drug discovery, fluorination is a well-established strategy to optimize lead compounds. When applied to fatty acids, this modification has the potential to modulate their antimicrobial potency and spectrum.

Pentenoic acids, as short-chain unsaturated fatty acids, represent a foundational scaffold for the design of novel antimicrobial agents. Their chemical simplicity allows for targeted modifications, such as the introduction of fluorine atoms at various positions along the carbon chain. This guide explores the scientific rationale behind investigating fluorinated pentenoic acids as a new class of antimicrobials.

Potential Mechanisms of Antimicrobial Action

Based on the known mechanisms of action of both fatty acids and fluorinated compounds, several hypotheses can be proposed for the antimicrobial activity of fluorinated pentenoic acids. The primary target of fatty acids is generally considered to be the bacterial cell membrane.

-

Membrane Disruption: Like other fatty acids, fluorinated pentenoic acids are amphipathic molecules that could insert into the bacterial cell membrane, disrupting its integrity. This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. The high electronegativity of fluorine could alter the molecule's interaction with the phospholipid bilayer, potentially enhancing its disruptive capabilities.

-

Inhibition of Fatty Acid Biosynthesis (FASII): The bacterial fatty acid synthesis (FASII) pathway is a validated target for antibacterial drugs. It is plausible that fluorinated pentenoic acids, as analogues of natural fatty acid precursors, could interfere with one or more enzymes in this pathway, thereby inhibiting the production of essential membrane phospholipids. The presence of fluorine may enhance the binding affinity of these molecules to the active sites of FASII enzymes.[1][2][3][4]

-

Metabolic Disruption: Once inside the bacterial cell, fluorinated pentenoic acids could be metabolized into toxic byproducts. For instance, they might be incorporated into cellular pathways, leading to the synthesis of dysfunctional macromolecules or the inhibition of critical metabolic enzymes.

The following diagram illustrates a proposed signaling pathway for the antimicrobial action of fluorinated pentenoic acids, focusing on membrane disruption and inhibition of fatty acid synthesis.

Quantitative Data on Antimicrobial Activity

To facilitate future research and data comparison, the following table structure is recommended for reporting the antimicrobial activity of novel fluorinated pentenoic acid derivatives.

| Compound ID | Test Organism (Strain) | MIC (µg/mL) | MIC (µM) | Method | Reference |

| Example: FPA-1 | Staphylococcus aureus (ATCC 29213) | Broth Microdilution | [Your Study] | ||

| Example: FPA-1 | Escherichia coli (ATCC 25922) | Broth Microdilution | [Your Study] | ||

| Example: FPA-1 | Pseudomonas aeruginosa (ATCC 27853) | Broth Microdilution | [Your Study] | ||

| Example: FPA-1 | Candida albicans (ATCC 90028) | Broth Microdilution | [Your Study] | ||

| Example: FPA-2 | Staphylococcus aureus (ATCC 29213) | Broth Microdilution | [Your Study] | ||

| Example: FPA-2 | Escherichia coli (ATCC 25922) | Broth Microdilution | [Your Study] | ||

| Example: FPA-2 | Pseudomonas aeruginosa (ATCC 27853) | Broth Microdilution | [Your Study] | ||

| Example: FPA-2 | Candida albicans (ATCC 90028) | Broth Microdilution | [Your Study] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and antimicrobial evaluation of fluorinated pentenoic acids.

General Synthesis of Fluorinated Pentenoic Acids

The synthesis of fluorinated pentenoic acids can be achieved through various established organofluorine chemistry techniques. The specific route will depend on the desired position and number of fluorine substituents. A general approach may involve the fluorination of a suitable pentenoic acid derivative.

Note: The synthesis of fluorinated organic compounds should be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.[8][9][10][11][12]

Materials:

-

Test compounds (fluorinated pentenoic acids)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial cultures (standardized to 0.5 McFarland turbidity)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth only)

-

Solvent for test compounds (e.g., DMSO, ensuring final concentration does not inhibit microbial growth)

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the fluorinated pentenoic acid in a suitable solvent to a known high concentration (e.g., 10 mg/mL).

-

Serial Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the test compound.

-

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add the appropriate volume of the diluted microbial suspension to each well (except the negative control well).

-

Controls:

-

Positive Control: A row with a known antibiotic undergoing serial dilution.

-

Negative Control (Sterility Control): A well containing only sterile broth.

-

Growth Control: A well containing broth and the microbial inoculum but no test compound.

-

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Interpretation: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

The following diagram outlines the experimental workflow for determining the MIC of a fluorinated pentenoic acid.

Conclusion and Future Directions

While the direct exploration of fluorinated pentenoic acids as antimicrobial agents is in its infancy, the foundational knowledge from related classes of compounds provides a strong rationale for their investigation. The unique properties conferred by fluorine substitution, combined with the inherent biological activity of short-chain fatty acids, make this a promising area for the discovery of novel anti-infective therapies.

Future research should focus on the systematic synthesis and screening of a library of fluorinated pentenoic acid derivatives against a diverse panel of pathogenic bacteria and fungi, including multidrug-resistant strains. Elucidation of their precise mechanisms of action, toxicity profiling, and structure-activity relationship (SAR) studies will be crucial for advancing these compounds from promising leads to potential clinical candidates. The methodologies and frameworks presented in this guide offer a starting point for researchers embarking on this exciting avenue of drug discovery.

References

- 1. Inhibiting bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibiting Bacterial Fatty Acid Synthesis* | Semantic Scholar [semanticscholar.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. youtube.com [youtube.com]

In-depth Technical Guide: The Mechanism of Action of 2-Fluoro-4-methyl-pent-2-enoic acid

A comprehensive review of the current scientific understanding of 2-Fluoro-4-methyl-pent-2-enoic acid, including its biological activities, potential molecular targets, and associated signaling pathways.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a fluorinated derivative of pentenoic acid. While research into its specific mechanism of action is limited, preliminary information suggests potential antimicrobial and anti-inflammatory properties. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of organic molecules, often leading to enhanced biological activity. This guide synthesizes the currently available information and outlines potential avenues for future research to fully elucidate its mechanism of action.

Introduction

This compound is a synthetic organic compound with the chemical formula C₆H₉FO₂. The presence of a fluorine atom at the α-position of the α,β-unsaturated carboxylic acid moiety is a key structural feature that likely influences its biological activity. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially affecting its interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the compound.

Initial assessments suggest that this compound may possess antimicrobial and anti-inflammatory effects. The proposed, though unconfirmed, mechanism for these activities is through enzyme inhibition.

Potential Biological Activities

Based on the general properties of fluorinated compounds and related molecules, the following biological activities are postulated for this compound:

Antimicrobial Activity

The incorporation of fluorine into organic molecules is a common strategy in the development of antimicrobial agents. The proposed mechanism often involves the inhibition of essential microbial enzymes. For instance, fluorinated analogs of natural substrates can act as competitive or irreversible inhibitors.

Anti-inflammatory Activity

Several unsaturated fatty acid derivatives exhibit anti-inflammatory properties. The mechanism can involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). It is plausible that this compound could modulate these pathways.

Postulated Mechanism of Action: Enzyme Inhibition

The most likely mechanism of action for this compound is through the inhibition of specific enzymes. The α,β-unsaturated carbonyl group is a Michael acceptor and can potentially react with nucleophilic residues (such as cysteine or histidine) in the active site of enzymes, leading to irreversible inhibition. The fluorine atom at the α-position can enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.

A potential logical workflow for investigating the enzyme inhibition hypothesis is outlined below.

Caption: A logical workflow for investigating the enzyme inhibition mechanism of this compound.

Quantitative Data

Currently, there is no publicly available quantitative data, such as IC50 or Ki values, for the biological activity of this compound. The following table is provided as a template for future studies to populate.

| Target Enzyme | Assay Type | IC50 (µM) | Inhibition Type | Reference |

| Enzyme A | e.g., Fluorometric | Data not available | Data not available | [Future Study] |

| Enzyme B | e.g., Colorimetric | Data not available | Data not available | [Future Study] |

| Enzyme C | e.g., Radiometric | Data not available | Data not available | [Future Study] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not yet published. Below are generalized protocols that could be adapted for its study.

General Enzyme Inhibition Assay Protocol

-

Enzyme and Substrate Preparation: Recombinantly express and purify the target enzyme. Prepare a stock solution of the enzyme in an appropriate buffer. Prepare a stock solution of the substrate specific to the enzyme.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound.

-

Add the enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.

-

Compound Preparation: Prepare a serial dilution of this compound in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the bacteria.

-

Incubation: Incubate the plate at the optimal temperature for the bacterial growth for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways

As the specific molecular targets of this compound have not been identified, the signaling pathways it may modulate are currently speculative. If the compound is found to inhibit key enzymes in inflammatory pathways, it could potentially impact signaling cascades such as the NF-κB or MAPK pathways.

A hypothetical signaling pathway for an anti-inflammatory effect is depicted below.

Caption: A hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism of action.

Conclusion and Future Directions

The current body of knowledge regarding the mechanism of action of this compound is in its infancy. While its chemical structure suggests potential for biological activity, likely through enzyme inhibition, this remains to be experimentally validated.

Future research should focus on:

-

Target Identification: Employing techniques such as activity-based protein profiling or chemical proteomics to identify the molecular targets of the compound.

-

In-depth Mechanistic Studies: Characterizing the mode of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive) for any identified targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the contribution of the fluorine atom and other structural features to its activity.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of infection or inflammation.

A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this compound and its derivatives.

In-Depth Technical Guide: Enzyme Inhibition Studies of 2-Fluoro-4-methyl-pent-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated enzyme inhibition properties of 2-Fluoro-4-methyl-pent-2-enoic acid. While direct experimental data for this specific compound is limited in public literature, this document extrapolates from extensive research on structurally related fluoroalkenoic acids and their known interactions with key metabolic enzymes. The primary focus is on the probable mechanism of action, a detailed experimental protocol for assessing enzyme inhibition, and the expected quantitative outcomes. This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar molecules.

Introduction: The Therapeutic Potential of Fluoroalkenoic Acids

Fluorinated organic molecules have garnered significant interest in medicinal chemistry due to their unique physicochemical properties. The introduction of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, a member of the α,β-unsaturated fluoroalkenoic acid class, is a promising candidate for targeted enzyme inhibition. Its structural features, particularly the electron-withdrawing fluorine atom and the conjugated double bond, suggest a potential for covalent or tightly-bound non-covalent interactions with enzymatic nucleophiles.

Postulated Target and Mechanism of Inhibition

Based on extensive literature on analogous compounds, the most probable enzymatic targets for this compound are acyl-CoA dehydrogenases (ACADs) . These enzymes are crucial for fatty acid β-oxidation and the metabolism of branched-chain amino acids.

Mechanism-Based Inactivation

It is hypothesized that this compound acts as a mechanism-based inactivator (also known as a suicide inhibitor) of ACADs. This process involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that subsequently inactivates the enzyme, often through covalent modification of the active site.

The proposed signaling pathway for this inhibition is as follows:

References

In-Depth Technical Guide to 2-Fluoro-4-methyl-pent-2-enoic acid (CAS Number: 687-49-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential applications, and synthetic methodologies related to 2-Fluoro-4-methyl-pent-2-enoic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Chemical Properties

This compound is an organic compound featuring a carboxylic acid group, a carbon-carbon double bond, and a fluorine atom. These functional groups contribute to its unique reactivity and potential biological activity. While comprehensive experimental data for this specific compound is not widely available in public literature, its fundamental properties have been identified.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 687-49-0 | - |

| Molecular Formula | C6H9FO2 | [1] |

| Molecular Weight | 132.13 g/mol | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Potential Uses and Applications

Based on its chemical structure, this compound is a promising candidate for various applications in research and development, particularly as a versatile intermediate in organic synthesis. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable building block in drug discovery programs.

General applications may include:

-

Medicinal Chemistry: The introduction of a fluorinated moiety can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound could serve as a precursor for the synthesis of novel therapeutic agents.

-

Organic Synthesis: The carboxylic acid and alkene functionalities allow for a variety of chemical transformations, such as esterification, amidation, halogenation, and reduction, making it a useful scaffold for creating more complex molecules.[2]

-

Materials Science: Fluorinated organic compounds can possess unique properties relevant to the development of advanced materials.

Postulated Biological Activity

While specific biological studies on this compound are not extensively documented, research on analogous fluorinated compounds suggests potential for antimicrobial and anti-inflammatory properties.[2] The mechanism of action for such activities could involve the inhibition of specific enzymes or modulation of cellular signaling pathways.[2] Further investigation is required to validate these potential biological effects.

Experimental Protocols

General Synthetic Approach: Fluorination of a Precursor

One plausible method for the synthesis of this compound involves the fluorination of a suitable precursor molecule.[2] A potential reaction scheme is outlined below.

Caption: A potential synthetic workflow for this compound.

Methodology:

-

Fluorination: The synthesis could commence with a ketoester precursor, such as ethyl 4-methyl-2-oxopentanoate. This precursor would be reacted with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the alpha position to the ester, likely with concurrent elimination to form the double bond.

-

Purification of Intermediate: The resulting fluorinated ester intermediate would be purified using standard techniques such as column chromatography.

-

Hydrolysis: The purified ester would then be subjected to hydrolysis, typically using a base like sodium hydroxide in an aqueous or alcoholic solution, followed by acidification with a strong acid (e.g., HCl) to yield the final carboxylic acid product.

-

Final Purification: The final product, this compound, would be purified by methods such as recrystallization or distillation.

Note: This is a generalized protocol and would require optimization of reaction conditions, including temperature, reaction time, and stoichiometry.

Potential Signaling Pathway Interactions

Given the postulated anti-inflammatory properties of similar fluorinated compounds, it is conceivable that this compound could interact with inflammatory signaling pathways. A hypothetical interaction is depicted below.

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.

This diagram illustrates a potential mechanism where this compound could inhibit a key kinase cascade, thereby downregulating the expression of pro-inflammatory genes. This remains a speculative model and requires experimental validation.

Conclusion

This compound presents itself as a chemical entity with considerable potential for applications in synthetic and medicinal chemistry. While a comprehensive dataset of its physical and biological properties is yet to be established in the public domain, its structural features suggest it could be a valuable tool for researchers and drug developers. Further experimental investigation is warranted to fully characterize this compound and explore its utility in various scientific disciplines.

References

Theoretical studies on fluorinated carboxylic acids

An In-depth Technical Guide to Theoretical Studies on Fluorinated Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated carboxylic acids (FCAs) are a class of compounds with unique physicochemical properties conferred by the high electronegativity of fluorine atoms. These properties, including significantly increased acidity and altered conformational preferences, make them crucial in materials science, environmental chemistry, and particularly in drug development, where they serve as important building blocks and bioisosteres. Theoretical and computational studies have been instrumental in elucidating the underlying principles governing their behavior. This guide provides a comprehensive overview of key theoretical findings on FCAs, focusing on their acidity, structure, reactivity, and application in medicinal chemistry. It summarizes quantitative data, details common computational methodologies, and visualizes complex processes to provide a thorough resource for professionals in the field.

Theoretical Studies on Physicochemical Properties

Computational chemistry provides powerful tools to investigate the intrinsic properties of fluorinated carboxylic acids at a molecular level. These studies offer insights that are often difficult to obtain through experimental methods alone.

Acidity and pKa Values

The most striking feature of FCAs is their enhanced acidity compared to their non-fluorinated analogues. The strong electron-withdrawing inductive effect of fluorine atoms stabilizes the carboxylate anion, thereby facilitating proton dissociation.[1][2]

Theoretical calculations have been extensively used to predict the acid dissociation constants (pKa) of FCAs.[3][4] Computational studies employing density functional theory (DFT), ab initio methods, and various solvation models have shown that the pKa of short-chain perfluoroalkyl carboxylic acids (PFCAs) is approximately 0, a value significantly lower than that of acetic acid (4.75).[3][5] Interestingly, theoretical models indicate that beyond a certain chain length (C>5), increasing the length of the perfluoroalkyl chain does not significantly alter the pKa value.[3][4] This is attributed to the fact that the inductive effect does not substantially change the electronic character of the carboxylic acid head group beyond a few carbon atoms.[3]

Table 1: Comparison of Experimental and Theoretically Calculated pKa Values for Various Fluorinated Carboxylic Acids

| Carboxylic Acid | Formula | Class | Experimental pKa | Calculated pKa |

| Trifluoroacetic Acid (TFA) | CF₃COOH | PFCA | ~0.2 to 0.5[2][6][7] | ~ -0.3[5] |

| Perfluoropropionic Acid (PFPrA) | C₂F₅COOH | PFCA | -0.49[8] | N/A |

| Perfluorooctanoic Acid (PFOA) | C₇F₁₅COOH | PFCA | -0.26[8] | ~ -0.5[5][9] |

| Monofluoroacetic Acid (MFA) | CH₂FCOOH | HFA | 2.7[5] | N/A |

| Difluoroacetic Acid (DFA) | CHF₂COOH | HFA | N/A | N/A |

| 6:2 Fluorotelomer Carboxylic Acid (6:2 FTCA) | C₆F₁₃CH₂COOH | FTCA | 3.97[8] | N/A |

Note: N/A indicates data not available in the provided search results. Calculated values can vary based on the theoretical method employed.

Conformational Analysis and Structure

The introduction of fluorine atoms significantly influences the conformational landscape of carboxylic acids. Computational studies on perfluoropropionic acid have revealed an equilibrium between a cis conformation (where the C=O group eclipses the C-C bond) and a gauche conformer.[10] For longer-chain PFCAs, theoretical investigations have shown that perfluoroalkyl chains tend to adopt a helical conformation.[3] However, this helicity does not appear to increase the pKa values for chain lengths greater than five.[3][4]

Hydrogen Bonding

Fluorination greatly enhances the ability of a carboxylic acid to act as a hydrogen bond donor.[11] This increased donor capacity is pivotal in the formation of bimolecular networks and plays a crucial role in how these molecules interact with biological targets such as enzymes and receptors. While the fluorine atom itself is a weak hydrogen bond acceptor, its strong electron-withdrawing nature polarizes the O-H bond of the carboxyl group, making the hydrogen more acidic and a stronger donor.[12][13]

Theoretical Insights into Reactivity and Decomposition

Quantum chemistry calculations have been essential in mapping the reaction pathways and kinetics of FCA decomposition, which is critical for developing effective environmental remediation strategies.

Thermal Decomposition Mechanism

Theoretical studies on the thermal decomposition of straight-chain PFCAs have elucidated a common degradation mechanism.[14][15] The process is initiated by the elimination of hydrogen fluoride (HF) from the carboxylic acid head group, which leads to the formation of a transient, three-membered ring intermediate known as a perfluorinated α-lactone.[14] These α-lactones are unstable and readily decompose into perfluorinated acyl fluorides and carbon monoxide (CO), effectively shortening the perfluoroalkyl chain by one carbon atom.[14][15] In the presence of water, the resulting acyl fluorides can hydrolyze back to PFCAs, creating a cycle that can lead to complete mineralization.[14][15]

Caption: Thermal decomposition pathway of PFCAs.

Synthesis of Fluorinated Carboxylic Acids

While numerous synthetic routes exist, theoretical principles often guide the development of new and efficient methods. A prominent strategy is decarboxylative fluorination, where a carboxyl group is replaced by a fluorine atom.

Recent advancements include silver-catalyzed decarboxylative fluorination of malonic acid derivatives, which can be tuned to produce either gem-difluoroalkanes or α-fluorocarboxylic acids.[16] Another innovative method involves the direct conversion of C-H bonds in carboxylic acids to C-F bonds, simplifying what was previously a multi-step process.[17] Photoredox catalysis has also emerged as a powerful tool for the direct conversion of aliphatic carboxylic acids to alkyl fluorides under mild, redox-neutral conditions.[18]

Applications in Drug Development

The unique properties of fluorine make it a valuable element in medicinal chemistry.[19] Strategically placing fluorine atoms can enhance metabolic stability, modulate physicochemical properties like lipophilicity, and improve binding affinity to biological targets.[19]

Fluorinated Moieties as Carboxylic Acid Bioisosteres

The carboxylic acid group is a common pharmacophore but can lead to poor metabolic stability and limited membrane permeability.[20] Fluorinated alcohols and phenols have emerged as effective bioisosteres, mimicking the hydrogen-bonding capabilities of a carboxylic acid while offering improved properties.[20][21] Replacing a carboxylic acid with a highly fluorinated alcohol, for instance, can significantly lower the acidity and increase lipophilicity, which may be advantageous for drugs targeting the central nervous system (CNS).[20][21]

References

- 1. quora.com [quora.com]

- 2. An Overview of Trifluoroacetic Acid (CAS 76-05-1) [aurechem.com]

- 3. Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 9. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation [mdpi.com]

- 11. Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 15. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 16. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 17. News - Research in Germany [research-in-germany.org]

- 18. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-methyl-pent-2-enoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-methyl-pent-2-enoic acid in various organic solvents. Due to the limited availability of specific experimental data in public literature, this document focuses on predicted solubility based on the compound's molecular structure and provides detailed experimental protocols for researchers to determine precise solubility parameters.

Molecular Structure and Predicted Solubility

This compound (CAS No: 687-49-0) is a fluorinated carboxylic acid.[1] Its structure, featuring a carboxylic acid group, a carbon-carbon double bond, and a fluorine atom, suggests a moderate degree of polarity. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, while the fluorine atom adds to the molecule's polarity. The principle of "like dissolves like" is a useful guideline for predicting solubility.[2][3] Polar organic compounds are generally more soluble in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[4]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the solvent. |

| Isopropyl Alcohol | Moderate to High | Similar to methanol and ethanol, but the bulkier alkyl group may slightly reduce solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and can interact favorably with the carboxylic acid proton. Per- and polyfluoroalkyl substances (PFASs) have been noted to be stable in DMSO.[5] |

| Acetone, Acetonitrile | Moderate | These solvents are polar and can engage in dipole-dipole interactions, but lack hydrogen bond donating capabilities, which may limit solubility compared to protic solvents. Some fluorinated ether acids have shown degradation in these solvents over time.[5] | |

| Ethyl Acetate | Moderate | As an ester, it is a moderately polar solvent and is expected to be a reasonable solvent for a moderately polar carboxylic acid.[6] | |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The polar carboxylic acid and fluorine groups are not well-solvated by nonpolar solvents, leading to poor solubility. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM has some polarity and can act as a weak hydrogen bond acceptor, potentially allowing for some dissolution. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination is necessary. The following are standard protocols for assessing the solubility of a compound like this compound.

This method provides a rapid initial screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., those listed in Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the selected solvent to the test tube in small portions.[7]

-

After each addition, shake the test tube vigorously or use a vortex mixer for 30-60 seconds.[2]

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

Record the observation as "soluble," "sparingly soluble," or "insoluble."

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Screw-capped vials or flasks

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a screw-capped vial.

-

Place the vial in a constant temperature shaker bath and agitate it for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature to let undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of an appropriate solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

-

Calculate the original solubility based on the measured concentration and the dilution factor.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the decision-making process and experimental workflows for solubility testing.

Caption: A workflow for systematic solubility screening.

Caption: A detailed protocol for the shake-flask method.

Conclusion

While specific published data on the solubility of this compound is scarce, its molecular structure provides a solid basis for predicting its behavior in various organic solvents. It is anticipated to have good solubility in polar protic and polar aprotic solvents, and poor solubility in nonpolar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. Researchers are advised to consider potential degradation pathways, such as decarboxylation in certain aprotic solvents, when conducting long-term experiments.[5]

References

- 1. 687-49-0|this compound|BLD Pharm [bldpharm.com]

- 2. chem.ws [chem.ws]

- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl fluoroacetate | 459-72-3 [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Thermochemical Data of 2-Fluoro-4-methyl-pent-2-enoic Acid: Methodologies and Approaches

Introduction

Experimental Approaches for Determining Thermochemical Data

The determination of thermochemical properties for organofluorine compounds requires specialized experimental techniques due to the reactivity of fluorine and its combustion products, such as hydrogen fluoride.

Table 1: Summary of Experimental Methodologies

| Method | Property Measured | Description | Advantages | Challenges for Fluorinated Compounds |

| Rotating-Bomb Combustion Calorimetry | Standard Enthalpy of Formation (ΔfH°) | The compound is combusted in a high-pressure oxygen environment within a sealed "bomb" that rotates to ensure a complete and well-defined reaction, forming an aqueous solution of hydrofluoric acid.[1] | High accuracy for standard enthalpies of formation.[2] | The formation of corrosive HF requires specialized, corrosion-resistant bomb materials (e.g., platinum linings) and careful analysis of the final solution state.[1] |

| Fluorine Flame Calorimetry | Standard Enthalpy of Formation (ΔfH°) | The compound is reacted in a controlled flame with an excess of fluorine gas.[3][4][5][6] The heat evolved is measured calorimetrically. | Opens a wide area for reaction studies as fluorine reacts vigorously with many compounds.[4][5][6] | Requires intricate handling of highly reactive and toxic elemental fluorine. The accuracy can be lower than oxygen bomb calorimetry.[4] |

| Differential Scanning Calorimetry (DSC) | Heat Capacity (Cp), Enthalpies of Fusion & Vaporization | The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. | Provides data on heat capacity and phase transition enthalpies. Relatively rapid measurement.[7] | Requires pure samples. Can be less accurate than adiabatic calorimetry for absolute heat capacity values. |

The rotating-bomb method is a precise technique for determining the enthalpy of combustion for fluorine-containing organic compounds.[1]

-

Sample Preparation: A weighed pellet of the solid sample (2-Fluoro-4-methyl-pent-2-enoic acid) is placed in a crucible inside the combustion bomb. A small amount of water is added to the bomb to dissolve the resulting hydrogen fluoride.

-

Assembly and Combustion: The bomb is sealed, charged with high-pressure pure oxygen, and placed in a calorimeter jacket filled with a precisely measured quantity of water. The sample is ignited electrically, and the bomb is rotated to ensure complete dissolution of the gaseous products.

-

Temperature Measurement: The temperature change of the calorimeter water is meticulously recorded to determine the heat released.

-

Correction and Analysis: Corrections are applied for the heat of stirring, thermal leakage, and the heats of formation of the final products (CO₂, H₂O, and aqueous HF). The final state of the solution is analyzed to ensure a complete reaction.

-

Calculation: The standard enthalpy of formation is calculated from the measured enthalpy of combustion using Hess's Law.

Computational Approaches for Predicting Thermochemical Data

Computational quantum chemistry offers a powerful and often more accessible alternative to experiments for obtaining thermochemical data. High-level composite methods and Density Functional Theory (DFT) are prominent approaches.

Table 2: Summary of Computational Methodologies

| Method | Property Calculated | Description | Advantages | Common Implementations |

| Gaussian-n (G3, G4) Theories | Enthalpy of Formation (ΔfH°), Gibbs Free Energy (G), Entropy (S) | Composite methods that approximate a very high-level calculation by combining results from a series of lower-level calculations.[8] | High accuracy, often approaching "chemical accuracy" (within ~1 kcal/mol of experimental values).[8] | Gaussian software suite.[9] |

| Isodesmic Reactions | Enthalpy of Formation (ΔfH°) | A hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides.[10][11][12] This allows for significant cancellation of computational errors. | Drastically improves the accuracy of calculated enthalpies of formation, even with less computationally expensive methods.[12][13] | Used in conjunction with methods like DFT or G4. |

| Density Functional Theory (DFT) | All thermochemical properties | A method that calculates the electronic structure and energy of a molecule based on its electron density.[14][15] | Computationally less expensive than high-level ab initio methods, allowing for calculations on larger molecules.[15] | Gaussian, ORCA, NWChem. |

A robust strategy for calculating an accurate enthalpy of formation for this compound involves using the G4 or G4(MP2) composite method in conjunction with an isodesmic reaction scheme.

-

Geometry Optimization: The molecular geometry of the target molecule and all reference species in the chosen isodesmic reaction are optimized using a method like B3LYP/6-31G(2df,p).[16]

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed as prescribed by the G4/G4(MP2) protocol.[16][17] These steps systematically account for electron correlation and basis set effects.

-

Isodesmic Reaction Design: A balanced hypothetical reaction is constructed. For this compound, a possible isodesmic reaction is:

-

This compound + Propane + Ethene + Formic Acid → Isobutane + 2-Fluoropropene + Acrylic Acid This reaction conserves the number of C(sp³)-C(sp³), C(sp³)-C(sp²), C=C, C-F, C-H, C-O, C=O, and O-H bonds.

-

-

Enthalpy Calculation:

-

The enthalpy of the isodesmic reaction (ΔH_rxn) is calculated from the G4 energies of all participating molecules.

-

The unknown enthalpy of formation of the target molecule is then derived using known experimental enthalpies of formation for the reference compounds.

-

ΔfH°(Target) = [Σ ΔfH°(Products)] - [Σ ΔfH°(Reactants, excluding Target)] - ΔH_rxn

-

While direct experimental thermochemical data for this compound are not currently published, this guide outlines the robust and reliable methodologies available to researchers for their determination. For obtaining a highly accurate standard enthalpy of formation, a combined approach utilizing high-level computational methods like G4 theory with an isodesmic reaction scheme is recommended. Should experimental validation be required, rotating-bomb combustion calorimetry remains the gold standard for energetic materials, provided the necessary specialized equipment is available. These methods provide clear pathways for generating the critical thermochemical data needed to advance research and development involving this and other novel fluorinated compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organometallic Thermochemistry Database [webbook.nist.gov]

- 3. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 8. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 9. gaussian.com [gaussian.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. isodesmic reactions [schulz.chemie.uni-rostock.de]

- 13. researchgate.net [researchgate.net]

- 14. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 16. Group of Prof. Hendrik Zipse | G4(MP2) theory - saving some time over G4 [zipse.cup.uni-muenchen.de]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of 2-Fluoro-4-methyl-pent-2-enoic acid

Abstract

2-Fluoro-4-methyl-pent-2-enoic acid (C₆H₉FO₂) is a halogenated unsaturated carboxylic acid with potential applications in medicinal chemistry and organic synthesis.[1] The presence of a fluorine atom and a substituted double bond introduces specific stereochemical properties that are critical for its interaction with biological systems and for its chemical reactivity. This technical guide provides a comprehensive analysis of the isomers of this compound, focusing on its geometric isomerism. It outlines theoretical physicochemical properties, generalized experimental protocols for synthesis and characterization, and a hypothetical mechanism of action to guide future research and development.

Introduction and Molecular Structure

This compound is an organic compound with a molecular weight of approximately 132.13 g/mol .[1] Its structure consists of a five-carbon pentenoic acid backbone, substituted with a fluorine atom at the C2 position and a methyl group at the C4 position, which forms part of an isopropyl group. The key structural features—a carboxylic acid, an alkene, and a C-F bond—dictate its chemical behavior, allowing for reactions like esterification and electrophilic additions.[1]

The strategic placement of substituents around the C2=C3 double bond results in geometric isomerism, a critical factor in drug design and material science, as different isomers can exhibit distinct physical, chemical, and biological properties.[2][3]

Isomerism in this compound

The primary form of isomerism exhibited by this molecule is E/Z geometric isomerism, which arises from the restricted rotation around the carbon-carbon double bond.[2] For E/Z isomerism to occur, each carbon atom of the double bond must be attached to two different groups.[3]

-

Carbon-2 (C2): Bonded to a fluorine atom (-F) and a carboxylic acid group (-COOH).

-

Carbon-3 (C3): Bonded to a hydrogen atom (-H) and an isopropyl group (-CH(CH₃)₂).

Since both C2 and C3 meet this requirement, the molecule exists as two distinct geometric isomers: (E)-2-Fluoro-4-methyl-pent-2-enoic acid and (Z)-2-Fluoro-4-methyl-pent-2-enoic acid. The assignment of 'E' or 'Z' is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[4]

CIP Priority Assignment:

-

At C2: The fluorine atom (atomic number 9) has a higher priority than the carbon atom of the carboxylic acid group (atomic number 6).

-

At C3: The carbon atom of the isopropyl group has a higher priority than the hydrogen atom (atomic number 1).

-

(Z)-isomer: The two higher-priority groups (-F and -CH(CH₃)₂) are on the same side of the double bond (from the German zusammen, meaning together).[2][4]

-

(E)-isomer: The two higher-priority groups (-F and -CH(CH₃)₂) are on opposite sides of the double bond (from the German entgegen, meaning opposite).[2][4]

Physicochemical Properties (Predicted)

No experimental data for this compound is currently available in public databases. The following table summarizes predicted properties based on its structure and data from analogous non-fluorinated compounds. The presence of fluorine is expected to increase the boiling point, density, and acidity (lower pKa) compared to its non-fluorinated counterpart, 4-methyl-pent-2-enoic acid.

| Property | Value (Predicted) | Rationale / Comparison Data |

| Molecular Formula | C₆H₉FO₂ | - |

| Molecular Weight | 132.13 g/mol | [1] |

| Boiling Point | ~215-225 °C at 760 mmHg | Higher than (Z)-2-methyl-2-pentenoic acid (~213-215 °C) due to the heavier fluorine atom and stronger dipole interactions.[5] |

| pKa | ~4.5 | Lower (more acidic) than 4-methyl-pent-2-enoic acid (~4.7) due to the electron-withdrawing effect of the fluorine atom.[6] |

| Water Solubility | Slightly Soluble | Similar to other short-chain carboxylic acids.[6] |

| Appearance | Colorless liquid or low-melting solid | Based on similar compounds like (Z)-2-methyl-2-pentenoic acid (white crystals).[5] |

Experimental Protocols (Generalized)

Proposed Synthesis

A plausible route for synthesizing this compound is a Horner-Wadsworth-Emmons (HWE) reaction, which is highly effective for creating substituted alkenes and can offer stereoselectivity. The workflow would involve the reaction of an α-fluoro-substituted phosphonate ester with isobutyraldehyde.

Methodology:

-

Phosphonate Synthesis: Prepare diethyl (diethoxyphosphoryl)fluoroacetate by reacting diethyl 2-fluoro-2-phosphonoacetate with a suitable base (e.g., sodium hydride) in an anhydrous solvent like THF.

-

HWE Reaction: Add isobutyraldehyde dropwise to the solution of the deprotonated phosphonate at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until completion, typically monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base (e.g., LiOH or NaOH) in a mixture of THF and water, followed by acidification with a strong acid (e.g., 1M HCl).

-

Purification: The crude product, a mixture of E and Z isomers, is purified.

References

- 1. Buy this compound [smolecule.com]

- 2. studymind.co.uk [studymind.co.uk]

- 3. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. (Z)-2-methyl-2-pentenoic acid, 1617-37-4 [thegoodscentscompany.com]

- 6. Page loading... [guidechem.com]

Methodological & Application

Application Notes and Protocols for 2-Fluoro-4-methyl-pent-2-enoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 2-Fluoro-4-methyl-pent-2-enoic acid, a fluorinated α,β-unsaturated carboxylic acid. The strategic incorporation of fluorine into organic molecules can significantly modulate their biological activity and metabolic stability, making this compound a valuable building block in medicinal chemistry and drug discovery.

Application Notes

This compound and its derivatives are of significant interest in drug development due to the unique properties conferred by the fluorine atom. The introduction of fluorine can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter the acidity of the carboxylic acid group, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Potential Therapeutic Areas:

-

Anticancer Agents: Fluorinated compounds, including derivatives of retinoic acid, have shown promise in cancer therapy by inducing regression of tumors.[1][2][3] The structural similarity of this compound to biologically active fluorinated chalcones and other α,β-unsaturated systems suggests its potential as a scaffold for novel anticancer drugs.[4]

-

Anti-inflammatory Agents: The α,β-unsaturated carbonyl moiety is a common feature in compounds with anti-inflammatory activity. Fluorination can enhance this activity, and therefore, this compound is a candidate for the development of new anti-inflammatory drugs.

-

Antimicrobial Agents: Fluorine substitution is a well-established strategy in the design of potent antimicrobial agents. The unique electronic properties of this compound could be exploited to develop novel antibiotics or antifungals.

The α-fluoro-α,β-unsaturated carboxylic acid motif is a valuable pharmacophore, and its incorporation into more complex molecules is a key strategy in modern medicinal chemistry.

Synthetic Protocols

A reliable and stereoselective method for the synthesis of this compound is crucial for its application in research and development. The following two-step protocol, utilizing the Horner-Wadsworth-Emmons (HWE) reaction, provides a robust route to the target compound, proceeding via the corresponding ethyl ester. The HWE reaction is well-known for its high (E)-selectivity in the formation of carbon-carbon double bonds.

Logical Workflow for the Synthesis

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl (E)-2-fluoro-4-methylpent-2-enoate

This step involves the Horner-Wadsworth-Emmons olefination of isobutyraldehyde with ethyl 2-fluoro-2-diethylphosphonoacetate. The reaction typically yields the (E)-isomer as the major product.

Reaction Scheme:

References

- 1. Fluorinated retinoic acids and their analogues. 3. Synthesis and biological activity of aromatic 6-fluoro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated retinoic acids and their analogues. 2. Synthesis and biological activity of aromatic 4-fluoro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated retinoic acids and their analogues. 1. Synthesis and Biological activity of (4-methoxy-2,3,6-trimethylphenyl)nonatetraenoic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]